Introduction: The Strategic Value of the Gem-Difluoro Cyclopropyl Moiety in Modern Chemistry
Introduction: The Strategic Value of the Gem-Difluoro Cyclopropyl Moiety in Modern Chemistry
An In-Depth Technical Guide to (1S)-2,2-difluorocyclopropanamine hydrochloride
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The gem-difluorocyclopropane unit, a conformationally constrained scaffold, has emerged as a particularly valuable motif. This structural element can act as a bioisostere for carbonyl groups, enhance metabolic stability by fortifying adjacent positions against oxidative degradation, and fine-tune lipophilicity and binding interactions.[3]
(1S)-2,2-difluorocyclopropanamine hydrochloride is a chiral building block that provides researchers and drug development professionals with direct access to this privileged scaffold. Its hydrochloride salt form enhances stability, solubility in aqueous media, and ease of handling compared to the free base. This guide offers a comprehensive overview of its chemical properties, synthesis, handling, and applications, providing the technical insights necessary for its effective utilization in research and development.
Molecular Structure and Identification
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. (1S)-2,2-difluorocyclopropanamine hydrochloride is characterized by a three-membered carbon ring, a geminal difluoro substitution at the C2 position, and an amine group at the C1 position with a defined (S) stereochemistry.
Caption: Chemical structure of (1S)-2,2-difluorocyclopropanamine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Compound Name | (1S)-2,2-difluorocyclopropanamine hydrochloride | - |
| Synonyms | (S)-2,2-difluorocyclopropan-1-amine hydrochloride | [4] |
| CAS Number | 2306252-66-2 (for S-enantiomer) | [4] |
| Molecular Formula | C₃H₆ClF₂N | [4] |
| Molecular Weight | 129.54 g/mol | [4] |
| InChI Key | WSSNWLHFBOKGGL-DKWTVANSSA-N | [4] |
| InChI Code | 1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m0./s1 |[4] |
Note: Data corresponds to the (S)-enantiomer, which is commercially available. The (1S) designation in the topic refers to this enantiomer.
Physicochemical Properties
The physical properties of the compound are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [4] |
| Melting Point | ca. 145 °C (for racemic mixture) | [5] |
| Solubility | Water-soluble | [5] |
| Purity | ≥95% | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |
| Hygroscopicity | Sensitive; may be hygroscopic |[5] |
The hydrochloride salt form confers water solubility, which is advantageous for certain reaction types and for biological assays.[5] However, its hygroscopic nature necessitates storage under an inert, dry atmosphere to maintain its integrity.[5]
Synthesis Pathway: A Conceptual Overview
The synthesis of gem-difluorocyclopropane derivatives is a well-established field, primarily relying on the generation and subsequent trapping of difluorocarbene. Understanding this causality is key to appreciating the compound's origins and potential impurities.
Caption: Generalized synthetic workflow for 2,2-difluorocyclopropanamine hydrochloride.
The core of the synthesis involves the [2+1] cycloaddition of difluorocarbene with an appropriate alkene.[1] Difluorocarbene can be generated from various precursors, such as (trifluoromethyl)trimethylsilane (TMSCF₃) activated by a halide source, which is often preferred for its safety and efficiency over older methods like dehydrohalogenation of halodifluoromethanes.[1] The choice of a chiral auxiliary or subsequent chiral resolution is necessary to obtain the desired (1S)-enantiomer.
Example Protocol: Hydrochloride Salt Formation
This protocol describes the final step of the synthesis, converting the free amine to its hydrochloride salt, a common procedure for improving the stability and handling of amine compounds. This is adapted from a documented procedure for a similar molecule.[6]
Objective: To convert (1S)-2,2-difluorocyclopropanamine (free base) to its hydrochloride salt.
Materials:
-
(1S)-2,2-difluorocyclopropanamine
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (e.g., 37% aqueous solution or 2M solution in diethyl ether)
-
Diethyl ether, anhydrous
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the (1S)-2,2-difluorocyclopropanamine free base (1.0 eq) in a minimal amount of anhydrous methanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Acidification: While stirring, slowly add a slight excess (1.1 eq) of hydrochloric acid. If using an ethereal HCl solution, it can be added directly. If using concentrated aqueous HCl, the addition should be particularly slow to manage the exotherm.
-
Precipitation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The hydrochloride salt will often precipitate during this time. If precipitation is slow, anhydrous diethyl ether can be added as an anti-solvent to induce crystallization.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the solid product under high vacuum to afford the final (1S)-2,2-difluorocyclopropanamine hydrochloride.
Self-Validation: The success of the protocol is validated by the formation of a solid precipitate. The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹⁹F NMR, and melting point analysis.
Reactivity, Stability, and Applications
Stability and Reactivity Profile
The compound's utility is defined by its stability under storage and its predictable reactivity in chemical transformations.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Conditions to Avoid: Dust generation should be minimized.[7]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[7]
The primary reactive handle is the amine group, which behaves as a typical primary amine. It can undergo nucleophilic addition, acylation, alkylation, and other standard amine chemistries, making it a versatile synthon for building more complex molecules.
The Role of Bioisosterism in Drug Design
A key driver for the use of this compound in drug discovery is the concept of bioisosterism, where the gem-difluoromethylene group (CF₂) serves as a non-hydrolyzable mimic of a carbonyl (C=O) or ether (-O-) group. This substitution can dramatically improve a drug candidate's metabolic stability without sacrificing binding affinity.
Caption: Bioisosteric relationship between a carbonyl and a gem-difluoro group.
Applications in Research
(1S)-2,2-difluorocyclopropanamine hydrochloride is a valuable building block for synthesizing novel therapeutic agents and agrochemicals.[5] Its constrained, fluorinated structure is found in molecules designed to target a range of biological processes.
-
Antiviral Agents: Fluorinated cyclopropylamines are key components in the development of potent antiviral drugs, including inhibitors of viral enzymes like neuraminidase.[3] The rigid scaffold can help optimize interactions within a protein's binding pocket.
-
Antibacterial Agents: Novel quinolone derivatives incorporating a fluorocyclopropylamine moiety have demonstrated excellent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting bacterial DNA topoisomerase IV.[8]
-
Agrochemicals: The compound is utilized in the synthesis of innovative agrochemicals, contributing to the development of next-generation pesticides and herbicides with improved efficacy and environmental profiles.[5]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from supplier Safety Data Sheets (SDS).
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [4][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [4][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |[4][7] |
Safe Handling Protocol
Objective: To outline the necessary precautions for safely handling (1S)-2,2-difluorocyclopropanamine hydrochloride in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[7][9]
-
Ensure an eyewash station and safety shower are readily accessible.[7][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles or glasses with side protection. A face shield may be appropriate for larger quantities.[7][10]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile) inspected for integrity before use.[9][10]
-
Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider additional protective clothing.[10]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[7]
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.[7]
-
Avoid breathing dust. Minimize dust generation and accumulation during handling.[7]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]
-
Keep the container tightly closed when not in use.[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5][7]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]
References
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KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Cas 105614-25-3, 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE. Retrieved from [Link]
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Fmoc-Synthesis. (n.d.). CAS:1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
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PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]
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Márió, T. et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
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